SIRT7 inhibitor 97491 falls under the category of enzyme inhibitors, specifically targeting the deacetylase activity of SIRT7. The compound was identified through a systematic screening process aimed at discovering new inhibitors that could modulate SIRT7 activity and subsequently influence cancer cell behavior. The initial studies demonstrating its effects were published in 2018 and have since been supported by further research highlighting its potential therapeutic applications in oncology .
The molecular structure of SIRT7 inhibitor 97491 has been characterized through computational modeling techniques. The compound features specific functional groups that facilitate its interaction with the active site of SIRT7. Key components include:
These structural features contribute to the inhibitor's ability to effectively disrupt the deacetylase activity of SIRT7, which is essential for its anticancer effects .
SIRT7 inhibitor 97491 primarily participates in competitive inhibition reactions against SIRT7, where it competes with natural substrates for binding to the enzyme's active site. This inhibition leads to a decrease in deacetylation of histone proteins and other substrates like p53, resulting in altered cellular signaling pathways that promote apoptosis in cancer cells. The exact reaction mechanisms have yet to be fully elucidated but involve modulation of acetylation states that affect gene expression and cell survival pathways .
The mechanism of action for SIRT7 inhibitor 97491 involves several key processes:
While specific physical and chemical properties such as melting point, solubility, and molecular weight have not been extensively documented for SIRT7 inhibitor 97491, its classification as an organic compound suggests it possesses typical characteristics associated with small molecule inhibitors:
These properties are crucial for determining bioavailability and pharmacokinetic profiles during drug development .
SIRT7 inhibitor 97491 holds significant promise for various scientific applications:
Sirtuin 7 (Sirtuin 7) is a NAD⁺-dependent deacetylase/desuccinylase overexpressed in diverse malignancies, where it drives oncogenic transformation and metastatic progression. Its enzymatic activity promotes cancer cell survival by deacetylating key substrates: Histone H3 at lysine 18 (H3K18Ac) and the tumor suppressor p53. Deacetylation of H3K18Ac by Sirtuin 7 facilitates chromatin condensation and transcriptional silencing of tumor suppressor genes, thereby maintaining the malignant phenotype [1] [4]. In endometrial carcinoma, Sirtuin 7 upregulation correlates with advanced disease stages and lymph node metastasis, while in prostate cancer, elevated Sirtuin 7 expression associates with androgen receptor signaling activation and epithelial-mesenchymal transition [2] [5]. Mechanistically, Sirtuin 7 stabilizes oncogenic pathways by degrading tumor suppressors; for example, it deacetylates phosphatase and tensin homolog deleted on chromosome ten (PTEN) at lysine 260, accelerating its ubiquitin-mediated degradation and consequently activating phosphoinositide 3-kinase-protein kinase B-mammalian target of rapamycin signaling [2]. Similarly, in papillary thyroid cancer, Sirtuin 7 desuccinylates large tumor suppressor kinase 1, destabilizing it to inhibit the Hippo tumor-suppressive pathway [10].
Table 1: Sirtuin 7 Overexpression and Clinical Correlations in Human Cancers
Cancer Type | Substrate Targeted | Biological Consequence | Clinical Correlation |
---|---|---|---|
Uterine Sarcoma | p53 (K382) | Attenuated apoptosis | Reduced 5-year survival [1] |
Endometrial Carcinoma | PTEN (K260) | Enhanced PI3K-AKT signaling | Lymph node metastasis [2] |
Prostate Cancer | H3K18Ac | Suppression of tumor suppressor genes | Advanced Gleason score [5] |
Papillary Thyroid Cancer | Large tumor suppressor kinase 1 | Hippo pathway inactivation | Cervical metastasis [10] |
The catalytic domain of Sirtuin 7 enables NAD⁺-dependent hydrolysis of acetyl groups from lysine residues. Inhibitor 97491 (chemical identifier: 97491) binds this domain with high specificity, exhibiting a half-maximal inhibitory concentration of 0.325 μM against Sirtuin 7. Biochemical analyses confirm negligible activity against Sirtuin 1–6 isoforms, attributed to its selective interaction with residues arginine 120, tryptophan 126, and histidine 187 within Sirtuin 7’s substrate-binding cleft [1] [8]. Inhibition disrupts Sirtuin 7’s deacetylase function, leading to hyperacetylation of p53 at lysine 373/382. This post-translational modification stabilizes p53, enabling its nuclear accumulation and transcriptional activation of pro-apoptotic targets including B-cell lymphoma 2-associated X protein and p53 upregulated modulator of apoptosis [1] [8]. In uterine sarcoma xenograft models, administration of inhibitor 97491 reduced tumor volume by >60% compared to controls, concomitant with increased cleaved caspase-3 and poly polymerase levels [1].
Table 2: Biochemical and Functional Properties of Inhibitor 97491
Property | Inhibitor 97491 | Validation Method |
---|---|---|
IC₅₀ against Sirtuin 7 | 0.325 μM | In vitro deacetylase assay [1] |
Selectivity over Sirtuin 1 | >100-fold higher IC₅₀ | Comparative enzymatic screening [8] |
p53 acetylation induction | K373/K382 hyperacetylation | Immunoblot/immunoprecipitation [1] |
In vivo efficacy | >60% tumor reduction (uterine sarcoma) | Xenograft bioluminescence [1] |
Sirtuin 7 represents a pivotal epigenetic modulator whose inhibition offers a dual therapeutic mechanism: restoration of tumor suppressor function and destabilization of oncogenic transcriptional programs. By blocking histone H3K18Ac deacetylation, inhibitor 97491 reverses chromatin compaction at tumor suppressor gene promoters, facilitating their re-expression [4] [6]. Concurrently, it stabilizes non-histone substrates like phosphatase and tensin homolog deleted on chromosome ten and large tumor suppressor kinase 1 by preventing Sirtuin 7-mediated post-translational modifications that trigger their proteasomal degradation [2] [10]. This substrate diversification amplifies the anticancer efficacy, as evidenced in liver cancer models where Sirtuin 7 inhibitors synergized with sorafenib to enhance apoptosis. Furthermore, Sirtuin 7 inhibition augments antitumor immunity by downregulating programmed death-ligand 1 expression via the inositol-requiring enzyme 1α–X-box binding protein 1 axis, suggesting compatibility with immune checkpoint blockade [7]. The convergence of epigenetic reprogramming, proteostasis regulation, and immune modulation positions Sirtuin 7 inhibitors as mechanistically unique agents for precision oncology.
Table 3: Substrate-Specific Effects of Sirtuin 7 Inhibition
Substrate Category | Representative Substrate | Consequence of Inhibition | Downstream Pathway Impact |
---|---|---|---|
Histone | H3K18Ac | Chromatin relaxation | Reactivation of tumor suppressor genes [4] |
Tumor suppressors | p53 | Stabilization of p53 tetramer | Caspase-dependent apoptosis [1] [8] |
Kinases | Phosphatase and tensin homolog deleted on chromosome ten | Reduced ubiquitination | PI3K-AKT pathway suppression [2] |
Metabolic regulators | Large tumor suppressor kinase 1 | Hippo pathway activation | Inhibition of yes-associated protein signaling [10] |
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